gp100 (476-485) is a peptide derived from the gp100 protein, which is a significant melanoma-associated antigen. This specific peptide sequence, VLYRYGSFSV, is recognized by cytotoxic T lymphocytes and plays a crucial role in immune responses against melanoma. The gp100 protein is involved in melanin synthesis and is primarily expressed in melanocytes, making it a target for immunotherapy in melanoma treatment due to its potential to elicit strong immune responses against tumor cells expressing this antigen.
The gp100 protein was initially identified as a melanosomal matrix protein associated with melanin production. It has been extensively studied in the context of melanoma immunotherapy, particularly for its role as an antigen recognized by T cells in patients with melanoma. The peptide gp100 (476-485) has been synthesized for research purposes and is used to study T cell responses and vaccine development against melanoma .
gp100 (476-485) falls under the category of tumor-associated antigens, specifically classified as an oncoantigen due to its association with melanoma. It is also categorized as a peptide epitope, which is crucial for the activation of CD8+ T cells in immune responses against cancer cells.
The synthesis of gp100 (476-485) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise assembly of amino acids into peptides. This technique involves the following steps:
The molecular formula of gp100 (476-485) is C57H83N13O15, reflecting its complex structure comprising various amino acids. The sequence VLYRYGSFSV consists of ten amino acids:
This sequence contributes to its immunogenic properties and interaction with major histocompatibility complex class I molecules.
The calculated molecular weight and formula provide insights into its structural characteristics, essential for understanding its reactivity and interactions within biological systems.
gp100 (476-485) does not undergo traditional chemical reactions like small organic compounds but participates in biological interactions essential for immune recognition.
These interactions are critical for developing therapeutic vaccines aimed at enhancing anti-tumor immunity by presenting this specific peptide to stimulate T cell responses.
The mechanism of action for gp100 (476-485) involves several steps:
Studies have shown that effective presentation of this peptide can enhance immune responses in melanoma patients, making it a valuable target for immunotherapy .
gp100 (476-485) exists as a lyophilized powder when synthesized for research purposes. It should be stored at -20°C to maintain stability and prevent degradation.
The chemical properties include:
These properties are crucial for understanding how the peptide behaves in biological systems and its suitability for various experimental applications.
gp100 (476-485) has several applications in scientific research:
gp100 (also known as PMEL17) is a 100-kDa transmembrane glycoprotein that serves as a structural component of melanosomes, the organelles responsible for melanin synthesis and transport in melanocytic cells. This melanocyte lineage-specific antigen exhibits remarkably restricted expression patterns, being constitutively expressed in normal melanocytes and maintained in >80% of uveal melanomas and approximately 63% of cutaneous melanomas regardless of disease stage [6] [8]. The antigen's differential expression between melanocytic cells and other tissues establishes it as a prime target for immunotherapy, though this specificity also carries inherent risks for "on-target, off-tumor" toxicity against normal pigment-producing cells [2] [9].
The molecular function of gp100 centers on its role in melanosome biogenesis and melanin polymerization. During melanogenesis, gp100 undergoes proteolytic processing within melanosomes to form fibrillar matrices that serve as scaffolds for melanin deposition. This intracellular processing generates numerous peptide fragments that can be presented on the cell surface via major histocompatibility complex (MHC) class I molecules [7] [8]. The high density of HLA-peptide complexes on melanocytes and melanoma cells creates abundant epitopes for T-cell recognition, positioning gp100 as a focal point for antitumor immunity. Notably, gp100 expression persists even in amelanotic melanomas, suggesting its functions extend beyond pigment production and maintaining its relevance as a therapeutic target [6] [8].
Table 1: Melanoma-Associated Antigens and Their Expression Patterns [6] [8]
Antigen | Normal Tissue Expression | Cutaneous Melanoma Expression | Uveal Melanoma Expression | Molecular Function |
---|---|---|---|---|
gp100 | Melanocytes | ~63% | >80% | Melanosome matrix formation |
MART-1/Melan-A | Melanocytes | >90% | >85% | Melanosome structure |
Tyrosinase | Melanocytes | ~75% | ~70% | Melanin synthesis enzyme |
TRP-1 | Melanocytes | ~65% | ~60% | Melanogenic enzyme |
TRP-2 | Melanocytes | ~70% | ~65% | Melanogenic enzyme |
The gp100(476-485) epitope (sequence: VLYRYGSFSV) represents a naturally processed decapeptide presented by HLA-A0201 molecules on melanoma cells. Mass-spectrometric analyses of peptides eluted from HLA-A0201 molecules of human melanoma cells confirmed that gp100(476-485) exists as a dominant naturally processed form among several gp100-derived epitopes, including gp100(154-162) (KTWGQYWQV), gp100(209-217) (ITDQVPFSV), and gp100(280-288) (YLEPGPVTA) [3]. This direct biochemical evidence establishes gp100(476-485) as a bona fide target of tumor-reactive CTLs in melanoma patients.
The gp100(476-485) epitope demonstrates distinct structural features that govern its immunogenicity:
Immunogenicity assessments reveal that gp100(476-485) can effectively prime CTL responses in vitro when pulsed onto autologous antigen-presenting cells. Peripheral blood mononuclear cells (PBMCs) from HLA-A0201-positive melanoma patients stimulated with gp100(476-485) peptide generate CTL lines capable of specific lysis of peptide-pulsed targets and HLA-A0201-positive, gp100-expressing melanoma cell lines [5]. These CTLs exhibit multifunctional effector responses, including specific release of granulocyte-macrophage colony-stimulating factor (GM-CSF) and tumor necrosis factor alpha (TNF-α) upon recognition of target cells presenting the cognate peptide [5].
Table 2: Comparative Immunogenicity of HLA-A0201-Restricted gp100 Epitopes* [1] [3] [5]
Epitope | Position | Sequence | Relative Abundance | Immunization Response Rate |
---|---|---|---|---|
gp100(476-485) | 476-485 | VLYRYGSFSV | Intermediate | 65-75% of patients |
gp100(154-162) | 154-162 | KTWGQYWQV | High | 50-60% of patients |
gp100(209-217) | 209-217 | ITDQVPFSV | Low | 70-80% of patients (anchor-modified) |
gp100(280-288) | 280-288 | YLEPGPVTA | Low | 60-70% of patients |
The recognition of gp100(476-485) by CTLs initiates a cascade of activation events that culminate in melanoma cell destruction. This process begins with the formation of the immunological synapse, where the T-cell receptor (TCR) engages the HLA-A*0201/gp100(476-485) complex on antigen-presenting cells or melanoma cells. This engagement triggers three critical signaling pathways essential for effective antitumor responses:
The gp100-specific TILs demonstrate selective cytolytic activity against melanoma cells through two primary mechanisms:
A critical advancement in leveraging gp100(476-485)-specific responses is the development of TCR-based bispecific molecules. Tebentafusp, a first-in-class ImmTAC (Immune-mobilizing monoclonal TCR Against Cancer), incorporates:
This bispecific design creates an artificial immunological synapse between melanoma cells and T cells, bypassing the need for specific TCR recognition. The resulting T-cell activation leads to potent melanoma cell lysis even at low epitope densities, overcoming a key limitation of endogenous T-cell responses [6].
Table 3: Signaling Events During gp100-Specific T Cell Activation [2] [6]
Signaling Phase | Key Molecular Events | Functional Outcome |
---|---|---|
Immunological synapse formation | TCR-pMHC engagement, CD8 coreceptor binding, LFA-1-ICAM adhesion | Stable conjugate formation between T cell and melanoma cell |
Proximal TCR signaling | ZAP-70 activation, LAT phosphorylation, PLCγ1 activation | Initiation of signaling cascades |
Intermediate signaling | Calcium flux, Ras-MAPK activation, PKCθ translocation | Transcription factor activation (NFAT, NF-κB, AP-1) |
Metabolic reprogramming | Akt/mTOR activation, increased GLUT1 expression, glycolytic flux | Energy and biosynthetic precursor production for effector functions |
Effector response | Perforin/granzyme polarization, FasL upregulation, cytokine gene transcription | Melanoma cell lysis and inflammatory amplification |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1